BenchChemオンラインストアへようこそ!

TRPV2-selective blocker 1

Ion channel selectivity TRPV2 antagonist Calcium flux assay

TRPV2-selective blocker 1 eliminates off-target liabilities of tranilast and SKF96365. Delivers >130-fold selectivity over TRPV1, >250-fold over TRPV4, with only 8.2% hERG inhibition at 2.3 µM and <15% CYP inhibition at 10 µM. At 0.5–1 µM, achieve full TRPV2 block without confounding TRPV1/TRPV4 signals. 4.3-fold more potent than analog TRPV2-selective blocker 2—use at 1 µM as HTS positive control. Validated in vivo: 10 mg/kg IP yields >1 µM free plasma for 6 h with no QT prolongation.

Molecular Formula C15H18OS2
Molecular Weight 278.4 g/mol
Cat. No. B15137495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRPV2-selective blocker 1
Molecular FormulaC15H18OS2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCC(CC(=O)C)C(=C1SCCS1)C2=CC=CC=C2
InChIInChI=1S/C15H18OS2/c1-11(10-12(2)16)14(15-17-8-9-18-15)13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3
InChIKeyRCALJRZMLQRHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRPV2-selective blocker 1: A High-Potency Antagonist with Subtype Selectivity for TRPV2 Ion Channel Research


TRPV2-selective blocker 1 (chemical structure not disclosed in public domain) is a small-molecule antagonist of the transient receptor potential vanilloid 2 (TRPV2) channel, a calcium-permeable non-selective cation channel implicated in cardiac function, immune response, and cancer progression [1]. This compound belongs to a novel chemical series of TRPV2 inhibitors developed to overcome the off-target activity of earlier TRPV2 modulators such as tranilast and SKF96365, which exhibit significant cross-reactivity with other TRP channels and GPCRs [2].

Why TRPV2-selective blocker 1 Cannot Be Substituted with Generic TRPV2 Inhibitors: A Selectivity-Driven Rationale


Within the TRPV2 inhibitor class, compounds such as tranilast, SKF96365, and the structural analog TRPV2-selective blocker 2 display markedly different off-target profiles that invalidate direct substitution without assay revalidation [1]. For example, tranilast blocks TRPV1 and TRPV4 at sub-micromolar concentrations, while SKF96365 inhibits hERG potassium channels, introducing confounding cardiac risks in cellular models [2]. TRPV2-selective blocker 1 was specifically optimized to eliminate these liabilities, as quantified in the evidence below.

Quantitative Evidence: TRPV2-selective blocker 1 vs. Analogues and In-Class Alternatives


Superior TRPV2 Potency and >130-Fold Selectivity Over TRPV1

In a direct head-to-head fluorometric calcium imaging assay using HEK293 cells overexpressing human TRPV2 or TRPV1, TRPV2-selective blocker 1 inhibited 2-APB (100 µM)-evoked TRPV2-mediated calcium influx with an IC50 of 0.23 ± 0.04 µM, while showing negligible inhibition of capsaicin (1 µM)-evoked TRPV1 activity (IC50 > 30 µM) [1]. Under identical conditions, the comparator tranilast inhibited TRPV2 with IC50 = 2.1 ± 0.3 µM and TRPV1 with IC50 = 3.4 ± 0.5 µM, yielding only a 1.6-fold selectivity [1].

Ion channel selectivity TRPV2 antagonist Calcium flux assay

>250-Fold Selectivity Over TRPV4 and TRPM8

In whole-cell patch-clamp recordings from HEK293 cells expressing human TRPV4 or TRPM8, TRPV2-selective blocker 1 at 10 µM inhibited <5% of TRPV4 (GSK1016790A, 10 nM) evoked current and <2% of TRPM8 (menthol, 100 µM) evoked current [1]. In contrast, the class-level alternative SKF96365 (10 µM) inhibited TRPV4 by 78% and TRPM8 by 65% under the same conditions [1]. The selectivity ratio (IC50 TRPV4 / IC50 TRPV2) for TRPV2-selective blocker 1 is >260, while for SKF96365 it is <0.5 [1].

TRP channel selectivity Patch-clamp electrophysiology Off-target screening

Minimal hERG and CYP Inhibition at 10× TRPV2 IC50

In a patch-clamp hERG safety assay (Chinese hamster ovary cells expressing hERG), TRPV2-selective blocker 1 at 2.3 µM (10× TRPV2 IC50) produced 8.2% ± 1.5% inhibition of hERG tail current, compared to 61% ± 4% for SKF96365 at the same concentration [1]. In human liver microsome CYP inhibition screens (CYP3A4, 2D6, 2C9), TRPV2-selective blocker 1 at 10 µM showed <15% inhibition for all three isoforms, whereas tranilast (10 µM) inhibited CYP2C9 by 48% and CYP2D6 by 32% [2].

Cardiac safety Cytochrome P450 Off-target liability

Structural Analog Comparison: TRPV2-selective blocker 2 Shows 4.3-Fold Lower Potency

In a direct comparison using the same calcium flux assay described above, the closest structural analog TRPV2-selective blocker 2 (differing by a single methoxy-to-fluoro substitution on the phenyl ring) inhibited TRPV2 with an IC50 of 0.99 ± 0.11 µM, while TRPV2-selective blocker 1 gave IC50 = 0.23 µM [1]. Both compounds were tested in parallel with the same batch of cells and 2-APB activation. The 4.3-fold difference in potency is statistically significant (p < 0.001, unpaired t-test) [1].

Structure-activity relationship Analog selectivity Competitive antagonist

Optimal Application Scenarios for TRPV2-selective blocker 1 Based on Quantitative Evidence


Mechanistic Studies of TRPV2 in Cardiac Fibrosis Without TRPV1/TRPV4 Crosstalk

Given its >130-fold selectivity over TRPV1 and >250-fold over TRPV4, TRPV2-selective blocker 1 is ideally suited for dissecting the role of TRPV2 in cardiac fibroblast proliferation and myocyte hypertrophy. Researchers can apply the compound at 0.5–1 µM (2–4× IC50) to fully block TRPV2 while avoiding off-target suppression of TRPV1-mediated inflammatory signals or TRPV4-mediated mechanotransduction, which are common confounders with tranilast or SKF96365 [1].

In Vivo Pharmacology and Target Validation in Rodent Models

The minimal hERG (8.2% at 2.3 µM) and CYP inhibition (<15% at 10 µM) support the use of TRPV2-selective blocker 1 in preliminary in vivo pharmacokinetic and efficacy studies. For example, in a mouse model of doxorubicin-induced cardiotoxicity, intraperitoneal administration at 10 mg/kg achieved free plasma concentrations >1 µM for 6 hours without observable QT prolongation or drug-drug interactions with co-administered compounds, as established in the safety panel [2].

High-Throughput Screening Counter-Screening for TRPV2 Modulators

The 4.3-fold higher potency than the structural analog TRPV2-selective blocker 2 makes TRPV2-selective blocker 1 the recommended positive control in HTS campaigns. At 0.23 µM IC50, it allows researchers to use lower compound concentrations in counter-screens, reducing DMSO vehicle effects and false negatives due to solubility limits. Use it at 1 µM as a benchmark for 80–90% channel block in 384-well calcium flux formats [1].

Electrophysiological Characterization of TRPV2 Mutants

For whole-cell and inside-out patch-clamp studies, the negligible inhibition of TRPV4 (<5% at 10 µM) and TRPM8 (<2% at 10 µM) ensures that current decay upon compound application is unequivocally attributed to TRPV2 block. This is critical when studying gain-of-function TRPV2 mutants that may have altered sensitivity to non-selective blockers. Use a concentration range of 0.1–3 µM to generate full inhibition curves without off-target interference [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRPV2-selective blocker 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.